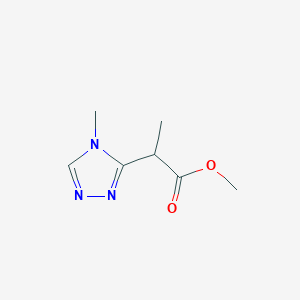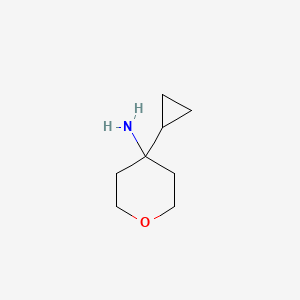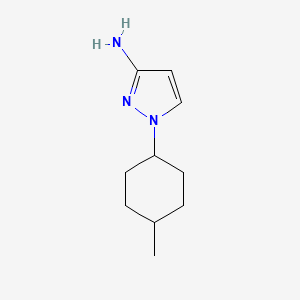![molecular formula C11H7NO2 B13063510 Benzofuro[2,3-b]pyridin-8-ol](/img/structure/B13063510.png)
Benzofuro[2,3-b]pyridin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuro[2,3-b]pyridin-8-ol is a heterocyclic compound that combines the structural features of benzofuran and pyridine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[2,3-b]pyridin-8-ol typically involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes. This reaction is mediated by triethylamine, leading to the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to yield this compound . Another method involves the use of triphenylphosphine as a nucleophile, resulting in a different class of 1,4-dihydrobenzofuro[3,2-b]pyridines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production.
Análisis De Reacciones Químicas
Types of Reactions
Benzofuro[2,3-b]pyridin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
Benzofuro[2,3-b]pyridin-8-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzofuro[2,3-b]pyridin-8-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuro[3,2-b]pyridine: Similar in structure but differs in the position of the furan and pyridine rings.
Benzofuran: Lacks the pyridine ring but shares the benzofuran core.
Pyridine: Lacks the benzofuran ring but shares the pyridine core.
Uniqueness
Benzofuro[2,3-b]pyridin-8-ol is unique due to its combined benzofuran and pyridine structures, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C11H7NO2 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
[1]benzofuro[2,3-b]pyridin-8-ol |
InChI |
InChI=1S/C11H7NO2/c13-9-5-1-3-7-8-4-2-6-12-11(8)14-10(7)9/h1-6,13H |
Clave InChI |
NYPXEFGYNOHZJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)OC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)



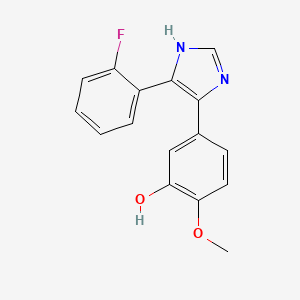
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B13063449.png)
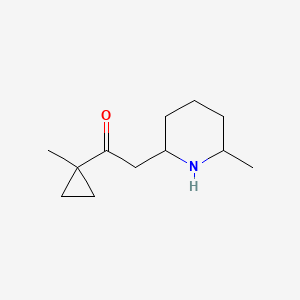
![(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol](/img/structure/B13063453.png)
![tert-Butyl8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13063463.png)
